molecular formula C7H9N5O2 B13082815 (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide

Katalognummer: B13082815
Molekulargewicht: 195.18 g/mol
InChI-Schlüssel: GBIMZLOPDFFATE-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and carboximidamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide typically involves multi-step organic reactionsThe final step involves the formation of the carboximidamide group under specific reaction conditions, such as the use of formamidine acetate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

Wirkmechanismus

The mechanism of action of (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboxamide
  • (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboxylate

Uniqueness

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C7H9N5O2

Molekulargewicht

195.18 g/mol

IUPAC-Name

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide

InChI

InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9)/b7-5+

InChI-Schlüssel

GBIMZLOPDFFATE-FNORWQNLSA-N

Isomerische SMILES

C1=C/C(=C(/N)\[N+](=O)[O-])/NC(=C1)C(=N)N

Kanonische SMILES

C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.